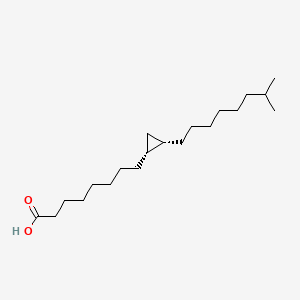
4-hydroxybenzoate de 2-éthylhexyle
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-Ethylhexyl 4-hydroxybenzoate is widely used in various fields due to its antimicrobial properties:
Mécanisme D'action
Target of Action
2-Ethylhexyl 4-hydroxybenzoate, also known as Octisalate, is primarily used as a chemical sunscreen agent . . The primary targets of this compound are the UVB rays from the sun.
Mode of Action
The compound works by absorbing the UVB radiation, thereby protecting the skin from the harmful effects of sun exposure . The ethylhexanol portion of the molecule functions as an emollient .
Biochemical Pathways
It is known that the compound acts as a weak estrogenic, which may have effects on endocrine pathways .
Result of Action
Studies have shown that 2-Ethylhexyl 4-hydroxybenzoate can have effects on growth, development, and reproduction, possibly mediated by endocrine (weak estrogenic) and non-endocrine mechanisms . For example, in a study on Japanese medaka fish, exposure to the compound resulted in decreased fecundity and fertility, as well as possible delayed reproductive tract development in males .
Analyse Biochimique
Biochemical Properties
2-Ethylhexyl 4-hydroxybenzoate plays a significant role in biochemical reactions due to its antimicrobial activity. It interacts with various enzymes and proteins, disrupting their normal function. The compound is known to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the death of the bacteria. Additionally, 2-Ethylhexyl 4-hydroxybenzoate can bind to proteins, altering their structure and function, which further contributes to its antimicrobial properties .
Cellular Effects
2-Ethylhexyl 4-hydroxybenzoate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can disrupt endocrine function by mimicking estrogen, leading to altered gene expression and cellular responses. This disruption can affect cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Ethylhexyl 4-hydroxybenzoate exerts its effects through several mechanisms. It can bind to estrogen receptors, acting as a weak estrogenic compound. This binding can lead to the activation or inhibition of gene expression, depending on the context. Additionally, 2-Ethylhexyl 4-hydroxybenzoate can inhibit enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethylhexyl 4-hydroxybenzoate can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term exposure to 2-Ethylhexyl 4-hydroxybenzoate has been shown to affect cellular function, including changes in gene expression and cellular metabolism. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Ethylhexyl 4-hydroxybenzoate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For example, high doses of 2-Ethylhexyl 4-hydroxybenzoate have been associated with endocrine disruption, reduced fertility, and altered growth and development in animal models .
Metabolic Pathways
2-Ethylhexyl 4-hydroxybenzoate is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond, releasing 4-hydroxybenzoic acid and 2-ethylhexanol. These metabolites can then enter various metabolic pathways, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Ethylhexyl 4-hydroxybenzoate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues .
Subcellular Localization
2-Ethylhexyl 4-hydroxybenzoate is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be found in the cytoplasm, nucleus, and other organelles, where it exerts its effects on cellular function. The compound’s localization can influence its activity and function within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl 4-hydroxybenzoate typically involves the esterification of p-hydroxybenzoic acid with 2-ethylhexanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with efficient mixing and temperature control. The reaction mixture is then purified by distillation or recrystallization to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylhexyl 4-hydroxybenzoate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the hydroxyl group on the benzene ring .
Common Reagents and Conditions:
Esterification: p-Hydroxybenzoic acid and 2-ethylhexanol in the presence of an acid catalyst.
Hydrolysis: Acidic or basic conditions can hydrolyze the ester bond to yield p-hydroxybenzoic acid and 2-ethylhexanol.
Major Products:
Esterification: 2-Ethylhexyl 4-hydroxybenzoate.
Hydrolysis: p-Hydroxybenzoic acid and 2-ethylhexanol.
Comparaison Avec Des Composés Similaires
- Methylparaben
- Ethylparaben
- Propylparaben
- Butylparaben
Comparison: 2-Ethylhexyl 4-hydroxybenzoate is unique among parabens due to its longer alkyl chain, which enhances its lipid solubility and antimicrobial efficacy. Compared to shorter-chain parabens like methylparaben and ethylparaben, 2-Ethylhexyl 4-hydroxybenzoate is more effective in preserving lipid-rich formulations .
By understanding the properties, preparation methods, and applications of 2-Ethylhexyl 4-hydroxybenzoate, researchers and industry professionals can better utilize this compound in various fields.
Propriétés
IUPAC Name |
2-ethylhexyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-3-5-6-12(4-2)11-18-15(17)13-7-9-14(16)10-8-13/h7-10,12,16H,3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIMKVIDORQQFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022525 | |
| Record name | 2-Ethylhexyl p-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5153-25-3 | |
| Record name | 2-Ethylhexyl 4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5153-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl p-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-hydroxy-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl p-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl 4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLHEXYL P-HYDROXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XG05SSB3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the key findings regarding the endocrine-related effects of 2-ethylhexyl 4-hydroxybenzoate in the Japanese medaka study?
A1: The study demonstrated that exposure to 2-ethylhexyl 4-hydroxybenzoate had several endocrine-related effects on Japanese medaka across multiple generations []. These effects included:
- Reduced fecundity: A significant decrease in fecundity was observed at the lowest exposure concentration (5.32 μg/L), with increased sensitivity in the F1 and F2 generations compared to the parent generation [].
- Impaired fertility: The study found a decline in fertility rates across generations, highlighting a potential impact on reproductive success [].
- Delayed reproductive tract development: Histopathological examination suggested potential delays in the development of the reproductive tract in F1 subadult males [].
- Masculinization of renal phenotype: The research observed masculinization of the renal phenotype in F1 adult females, specifically renal tubular eosinophilia, suggesting potential endocrine disruption [].
- Decreased anal fin papillae: A reduction in anal fin papillae, a secondary sex characteristic in males, was observed in F2 adult males at the highest exposure concentration (101 μg/L) [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethyl]-3-methylurea](/img/structure/B1216983.png)


![7H-furo[3,2-g][1]benzopyran-7-one, 4-[3-(diethylamino)propoxy]-](/img/structure/B1216990.png)




![N-cyclopentyl-2-[(6-methoxy-3-methyl-2-quinolinyl)thio]acetamide](/img/structure/B1216998.png)
![4-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B1217000.png)
![3-[1-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1217001.png)


